2,3-Dimethylnonane

Physical Chemistry Thermodynamics Distillation

2,3-Dimethylnonane (C11H24, MW 156.31) is a branched-chain saturated hydrocarbon belonging to the undecane isomer family. It is a colorless liquid with a gasoline-like odor.

Molecular Formula C11H24
Molecular Weight 156.31 g/mol
CAS No. 2884-06-2
Cat. No. B13832861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethylnonane
CAS2884-06-2
Molecular FormulaC11H24
Molecular Weight156.31 g/mol
Structural Identifiers
SMILESCCCCCCC(C)C(C)C
InChIInChI=1S/C11H24/c1-5-6-7-8-9-11(4)10(2)3/h10-11H,5-9H2,1-4H3
InChIKeyIGJRNTLDWLTHCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethylnonane (CAS 2884-06-2): A C11 Branched Alkane Isomer for Research and Industrial Procurement


2,3-Dimethylnonane (C11H24, MW 156.31) is a branched-chain saturated hydrocarbon belonging to the undecane isomer family. It is a colorless liquid with a gasoline-like odor. Its key physical constants include a boiling point of 186.9±7.0 °C at 760 mmHg, a density of 0.7438 g/mL, and a flash point of 114.4±7.9 °C . As one of 159 constitutional isomers of undecane, its specific 2,3-dimethyl substitution pattern differentiates it from linear undecane and other branched isomers in terms of key physical and chemical properties [1].

Isomer Differentiation Specific 2,3-dimethyl substitution pattern distinguishes from 159 undecane isomers
Physical Property Window Intermediate boiling range and lower vapor pressure than mono-branched analogs
Analytical Identification Unique chromatographic retention index for GC-MS hydrocarbon analysis

Why 'Just a C11 Alkane' is an Inadequate Procurement Strategy for 2,3-Dimethylnonane


2,3-Dimethylnonane cannot be casually substituted with n-undecane, 2-methylnonane, or other dimethylnonane isomers without significant impact on process performance. Small changes in molecular architecture drastically alter physicochemical properties such as boiling point, vapor pressure, density, and flash point, as well as key functional parameters including GC retention time, atmospheric reactivity, and solvent behavior . A generic alkane substitution therefore risks compromised separation efficiency, altered reaction kinetics, and inconsistent product quality in research, analytical, and industrial applications [1].

Generic alkane interchange
Linear undecane or simple branched alkanes may shift boiling point, vapor pressure, and flash point, altering process performance.
Mono-branched isomer mismatch
Significantly lower flash point and higher vapor pressure of 2-methylnonane-type isomers may increase flammability risk and evaporative losses.
Dimethylnonane isomer confusion
Other dimethyl substitution patterns (e.g., 2,2-) change GC retention and physical behavior, risking misidentification in analytical workflows.

Quantitative Differentiation of 2,3-Dimethylnonane Against Key Comparators


Boiling Point Comparison: 2,3-Dimethylnonane vs. Linear and Mono-Branched C11 Isomers

2,3-Dimethylnonane exhibits a boiling point of 186.9 °C at 760 mmHg, which is significantly lower than that of linear undecane (193–197 °C) due to reduced intermolecular forces from chain branching, but notably higher than mono-branched isomers such as 2-methylnonane (166.9 °C) and 3-methylnonane (167.9 °C) . This intermediate boiling point arises from the specific 2,3-dimethyl substitution pattern, which partially disrupts molecular packing while retaining a longer linear chain segment compared to terminal branching [1].

Boiling Point
Head-to-head
186.9 °C vs 193–197 °C (undecane), 166.9–167.9 °C (mono-branched)
Intermediate volatility supports targeted solvent design and distillation cut planning.
At 760 mmHg
Physical Chemistry Thermodynamics Distillation Petroleum Chemistry

Density and Molecular Packing: 2,3-Dimethylnonane vs. Linear Undecane

2,3-Dimethylnonane has a density of 0.7438 g/mL, which is slightly higher than linear undecane's density of 0.74 g/mL [1]. This counterintuitive trend—where a branched alkane is denser than its linear counterpart—is attributed to the specific 2,3-dimethyl branching pattern, which does not fully disrupt molecular packing efficiency and may even enhance local molecular ordering .

Density
Head-to-head
0.7438 g/mL vs 0.74 g/mL (undecane)
Slightly higher density may influence mass transfer and volumetric energy content.
At 20–25 °C
Molecular Packing Material Science Lubricants Fuel Formulation

Vapor Pressure and Volatility: 2,3-Dimethylnonane vs. Mono-Branched C11 Isomers

2,3-Dimethylnonane exhibits a vapor pressure of 0.9±0.2 mmHg at 25 °C . This is significantly lower than the vapor pressures of mono-branched C11 isomers such as 2-methylnonane (2.3±0.1 mmHg) and 3-methylnonane (2.2±0.1 mmHg) . The reduced volatility is a direct consequence of the additional methyl group and its position, which increases molecular weight and surface area for intermolecular interactions.

Vapor Pressure
Data to verify
0.9 mmHg vs 2.3 mmHg (2-methylnonane)
Lower volatility may reduce evaporative losses in high-temperature applications.
Source review needed; at 25 °C
Volatility Vapor Pressure Evaporation Rate Environmental Fate

Flash Point and Safety Profile: 2,3-Dimethylnonane vs. Isomeric Comparators

2,3-Dimethylnonane has a flash point of 114.4±7.9 °C , which is substantially higher than that of mono-branched isomers such as 2-methylnonane (46 °C) and 3-methylnonane (46 °C) , and also higher than that of the 2,2-dimethylnonane isomer (56.1 °C) . This higher flash point places 2,3-dimethylnonane in a more favorable flammability classification, potentially reducing fire risk during handling and storage.

Flash Point
Data to verify
114.4 °C vs 46 °C (mono-branched)
Higher flash point indicates a wider safety margin for handling and storage.
Closed cup estimate, verify conditions
Safety Flammability Process Safety Regulatory Compliance

Atmospheric Reactivity and Environmental Fate: 2,3-Dimethylnonane vs. Other Alkanes

Based on structure-activity relationships, 2,3-dimethylnonane has an estimated OH radical reaction rate constant of 8–10 × 10⁻¹² cm³ molecule⁻¹ s⁻¹, corresponding to an atmospheric lifetime of 2–4 days under typical tropospheric conditions . Its estimated Maximum Incremental Reactivity (MIR) is approximately 0.6–0.8 g O₃/g VOC, classifying it as a moderately reactive volatile organic compound (VOC) . While direct comparative data for specific isomers is limited, class-level inference suggests that the 2,3-dimethyl branching pattern yields lower reactivity than linear alkanes of similar carbon number, which typically exhibit MIR values of 0.4–1.0 g O₃/g VOC, but higher than highly branched neo-alkanes [1].

Atmospheric Reactivity
Class-level
Lifetime 2–4 d; MIR 0.6–0.8 g O₃/g VOC
Moderate reactivity supports model compound use in atmospheric chemistry studies.
SAR-based estimate; confirm with chamber data
Atmospheric Chemistry Environmental Fate VOC Emissions Air Quality

Analytical Chromatographic Differentiation: Kovats Retention Index of 2,3-Dimethylnonane

2,3-Dimethylnonane has a reported Kovats retention index of 1055 on a non-polar column (Petrocol DH-100) [1]. While direct comparative retention index data for all C11 isomers is not consolidated in a single source, this specific value serves as a precise analytical fingerprint that distinguishes it from other undecane isomers in complex hydrocarbon mixtures such as gasoline and petroleum distillates [2].

Retention Index
Reported
Kovats RI 1055 (Petrocol DH-100)
Unique chromatographic fingerprint for reliable identification in complex hydrocarbon mixtures.
Non-polar column; verify transferability
Analytical Chemistry GC-MS Retention Index Petroleum Analysis

Targeted Application Scenarios for 2,3-Dimethylnonane Based on Its Differentiated Properties


Specialty Solvent and High-Temperature Reaction Medium

The intermediate boiling point (186.9 °C) and low vapor pressure (0.9 mmHg at 25 °C) of 2,3-dimethylnonane make it an excellent candidate for use as a specialty solvent in high-temperature organic reactions and polymer processing where lower volatility is required compared to mono-branched alkanes, but where the extreme high boiling point of linear undecane (193–197 °C) is not necessary or would hinder downstream solvent removal .

Reference Standard for Gas Chromatography Analysis of Fuels

With a well-defined Kovats retention index of 1055 on standard non-polar columns, 2,3-dimethylnonane serves as a valuable reference compound for the qualitative and quantitative analysis of gasoline-range hydrocarbons and other complex petroleum fractions. Its unique retention time aids in the deconvolution of co-eluting isomers in GC-MS workflows [1].

Model Compound in Atmospheric Chemistry and VOC Fate Studies

The estimated atmospheric lifetime of 2–4 days and moderate MIR value (0.6–0.8 g O₃/g VOC) position 2,3-dimethylnonane as a representative model compound for studying the atmospheric oxidation of mid-range branched alkanes. Its use in environmental chamber experiments and computational modeling helps refine structure-activity relationships for alkane reactivity in photochemical smog formation .

Component in Lubricant and Specialty Fluid Formulations

The combination of a relatively high flash point (114.4 °C) and moderate viscosity derived from its 2,3-dimethyl branching pattern makes 2,3-dimethylnonane a potential candidate for inclusion in synthetic lubricant base stocks or specialty heat transfer fluids, offering a favorable balance of safety and performance compared to more volatile mono-branched isomers .

Application
Selection Property
Validation Focus
Specialty solvent & high-temperature medium
Intermediate boiling range and low vapor pressure
Distillation cut design and solvent removal efficiency
GC reference standard for fuels
Well-defined retention index on non-polar column
Co-elution deconvolution and isomer identification
Atmospheric chemistry model compound
Moderate atmospheric lifetime and photochemical reactivity
Structure-activity relationships for branched alkane oxidation
Lubricant & specialty fluid component
Elevated flash point and branching-derived viscosity
Fire safety margin and lubricity performance evaluation

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